molecular formula C8H6Cl2O B1581386 2,3'-Dichloroacetophenone CAS No. 21886-56-6

2,3'-Dichloroacetophenone

Cat. No. B1581386
CAS RN: 21886-56-6
M. Wt: 189.04 g/mol
InChI Key: AVUVSYIYUADCKE-UHFFFAOYSA-N
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Description

2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is a solid substance and is used as a building block in organic chemistry .


Synthesis Analysis

The synthesis of 2,3’-Dichloroacetophenone can be achieved by taking inter-amino-acetophenone as raw material. This undergoes a diazotization reaction to generate inter-acetophenone diazo-hydrochloride, or a Sandmeyer reaction to generate inter-p-acetophenone, or an alpha-chloro-reaction to generate 2,3’-dichloroacetophenone . The synthetic way is simple and the conditions are mild, with a total yield rate more than 80% .


Molecular Structure Analysis

The molecular structure of 2,3’-Dichloroacetophenone consists of a benzene ring attached to an acetyl group (CH3CO-) and two chlorine atoms. The chlorine atoms are attached to the second and third carbon atoms of the benzene ring .


Physical And Chemical Properties Analysis

2,3’-Dichloroacetophenone is a solid substance . It has a molecular weight of 189.04 . The density of 2,3’-Dichloroacetophenone is 1.293 .

Scientific Research Applications

Organic Synthesis Building Block

2,3’-Dichloroacetophenone: serves as a versatile building block in organic synthesis. It’s used to construct a wide array of complex molecules due to its reactive carbonyl group which can undergo various chemical reactions such as nucleophilic addition or condensation. This compound is particularly useful in synthesizing heterocyclic compounds , which are prevalent in many pharmaceuticals .

Pharmaceutical Intermediates

In the pharmaceutical industry, 2,3’-Dichloroacetophenone is employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its dichloro groups make it a valuable precursor for compounds with potential antibacterial and antifungal properties .

Material Science

This chemical finds applications in material science, particularly in the development of polymeric materials . Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties, making it suitable for high-performance applications .

Analytical Chemistry

2,3’-Dichloroacetophenone: can be used as a standard or reference compound in various analytical chemistry techniques, including gas chromatography and mass spectrometry . Its distinct spectral properties allow for accurate identification and quantification of similar compounds in complex mixtures .

Agrochemical Research

The compound’s dichloro moiety is beneficial in the synthesis of agrochemicals. It’s used to create pesticides and herbicides that are more effective at lower concentrations, reducing environmental impact while maintaining agricultural productivity .

Catalyst Development

Researchers utilize 2,3’-Dichloroacetophenone in the design of novel catalysts. These catalysts can facilitate a variety of chemical reactions, including oxidation and reduction processes, which are crucial in industrial chemistry .

Chemical Education

Due to its reactivity and the straightforward nature of its reactions, 2,3’-Dichloroacetophenone is often used in educational settings. It provides a practical example for teaching key concepts in organic chemistry and reaction mechanisms .

Environmental Chemistry

Lastly, this compound plays a role in environmental chemistry research. Scientists study its degradation pathways and environmental fate to understand the impact of similar organic pollutants and develop better waste treatment methods .

Safety and Hazards

2,3’-Dichloroacetophenone is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2-chloro-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVSYIYUADCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073432
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dichloroacetophenone

CAS RN

21886-56-6
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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